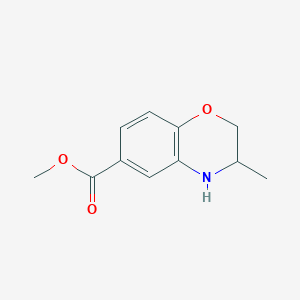

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester” is a chemical compound with the CAS Number: 1031667-63-6 . It has a molecular weight of 207.23 and its IUPAC name is methyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate . It is a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, has been described in the literature . These acids resulted from the hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by the condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis of 2H-1,4-Benzoxazine Derivatives

This compound is used in the synthesis of 2H-1,4-benzoxazine derivatives. The process is chemoselective and leads to high yields of the respective products in very short time periods .

Green Chemistry

The synthesis process of 2H-1,4-benzoxazine derivatives using this compound is environmentally friendly. The ionic liquid used in the process is recoverable and can be reused over several cycles .

Synthesis of Aromatic Ester-Based Polybenzoxazine

This compound is used in the synthesis of a novel aromatic ester-based polybenzoxazine. The resulting polybenzoxazine exhibits excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Application in the Chemical Industry

The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry. This compound, when used in the synthesis of polybenzoxazines, can improve their toughness .

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which can be synthesized using this compound, are privileged structures. They have increased relevance due to their biological activity in front of a broad range of targets .

Potential in Medicinal Chemistry

3,4-DHPo, synthesized using this compound, has potential in medicinal chemistry. Biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .

Nonconventional Synthesis

This compound can be used in nonconventional synthesis procedures, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .

Safety And Hazards

properties

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSEBGBTXPJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-3-benzyl-2-((4-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2976886.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976895.png)

![5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione](/img/structure/B2976896.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)